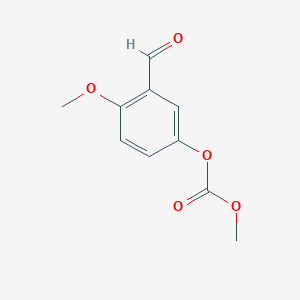
3-Formyl-4-methoxyphenyl methyl carbonate
概要
説明
3-Formyl-4-methoxyphenyl methyl carbonate, also known as FMOC-Cl, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups in organic synthesis . The steric and electronic characteristics of these compounds can be easily manipulated by selecting suitable condensing aldehydes or ketones and primary amines .科学的研究の応用
Synthesis of Complex Organic Molecules
Compounds similar to 3-Formyl-4-methoxyphenyl methyl carbonate serve as intermediates in the synthesis of complex organic molecules. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for natural products with biological activities, demonstrates the utility of methoxyphenyl compounds in organic synthesis (Lou Hong-xiang, 2012). These intermediates are pivotal in constructing bisbibenzyls, highlighting their importance in synthesizing biologically active compounds.
Antibacterial and Antifungal Activities
Similar methoxyphenyl compounds have been investigated for their antibacterial and antifungal properties. For instance, the study on the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one showcases significant activity against various microorganisms, indicating the potential for methoxyphenyl derivatives in developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).
Material Science Applications
In material science, the manipulation of methoxyphenyl compounds has been used to tune the optical properties and enhance the solid-state emission of poly(thiophene)s. This postfunctionalization approach allows for the systematic study of functional groups on the optical and photophysical properties, as demonstrated by the significant enhancement in the solid-state fluorescence of polymers containing methoxyphenyl groups (Yuning Li, G. Vamvounis, S. Holdcroft, 2002). Such findings underscore the relevance of methoxyphenyl derivatives in developing advanced materials with tailored properties.
将来の方向性
Ruthenium metal-based complexes and Schiff base ligands, which this compound could potentially form, are rapidly becoming conventionally considered for various applications including biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes .
特性
IUPAC Name |
(3-formyl-4-methoxyphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYTSBRCBEKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576096 | |
| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-methoxyphenyl methyl carbonate | |
CAS RN |
132638-49-4 | |
| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

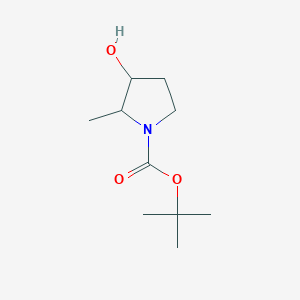

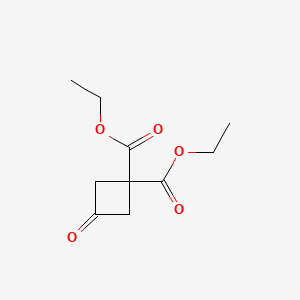
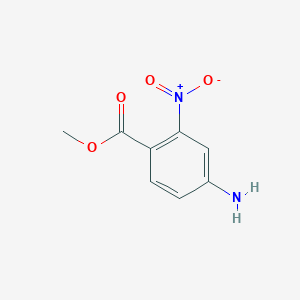
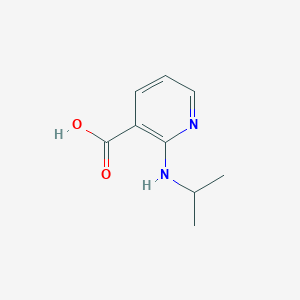
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)
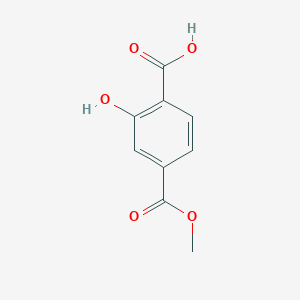
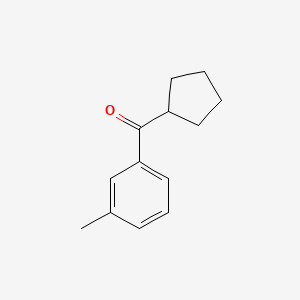
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)
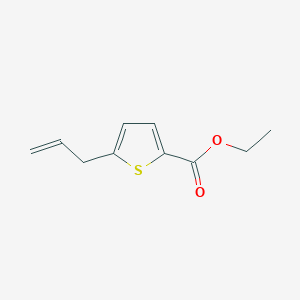
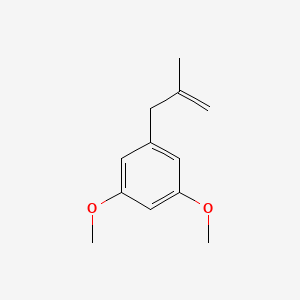
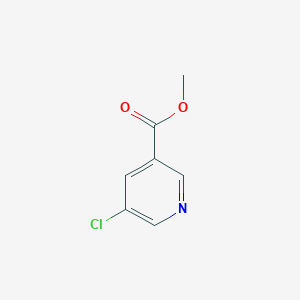
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)